Potent 5-Lipoxygenase Inhibition: IC50 100-160 nM vs. NDGA (IC50 200 nM) and Unsubstituted Phenyl Analog (Inactive)
The target compound inhibits human 5-lipoxygenase (5-LO) with an IC50 of 160 nM in intact human polymorphonuclear leukocytes (PMNL) and 100 nM in S100 cell-free fraction [1]. In comparison, the reference 5-LO inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC50 of 200 nM in similar cellular assays . Importantly, the unsubstituted 3-phenyl analog (CAS 14944-26-4) has no documented 5-LO inhibitory activity at sub-micromolar concentrations . This demonstrates that the para-methoxy group is essential for achieving sub-200 nM potency in this chemotype.
| Evidence Dimension | 5-Lipoxygenase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 160 nM (intact human PMNL); 100 nM (S100 cell-free fraction) |
| Comparator Or Baseline | NDGA: 200 nM (intact cells); Unsubstituted 3-phenyl analog: Inactive |
| Quantified Difference | ~1.25-fold more potent than NDGA in intact cells; >100-fold more potent than unsubstituted analog |
| Conditions | Human polymorphonuclear leukocytes (PMNL) stimulated with A23187/arachidonic acid; S100 cell-free preparation |
Why This Matters
The 100-160 nM IC50 places this compound among the more potent 5-LO inhibitors in the 3-aryl-dihydronaphthalenone class, making it a suitable tool compound for probing leukotriene-dependent pathways and a superior alternative to unsubstituted analogs that lack this activity.
- [1] BindingDB. BDBM50365632 (CHEMBL1957971). Affinity Data: IC50 160 nM and 100 nM for 5-lipoxygenase inhibition. View Source
